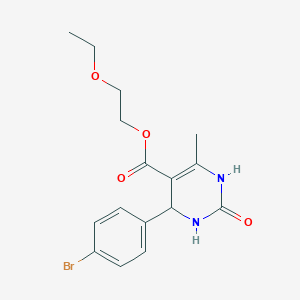![molecular formula C12H16N2O4S B11108344 1-[(3-Nitrophenyl)sulfonyl]azepane CAS No. 91619-32-8](/img/structure/B11108344.png)
1-[(3-Nitrophenyl)sulfonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Nitrophenyl)sulfonyl]azepane is a chemical compound that belongs to the class of nitrogen heterocycles It features a seven-membered azepane ring substituted with a 3-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Nitrophenyl)sulfonyl]azepane typically involves the reaction of azepane with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Nitrophenyl)sulfonyl]azepane can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or other catalytic systems.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the nitro group.
Reduction: 1-[(3-Aminophenyl)sulfonyl]azepane.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
1-[(3-Nitrophenyl)sulfonyl]azepane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its azepane ring.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the azepane ring can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered nitrogen heterocycle without additional functional groups.
1-[(4-Nitrophenyl)sulfonyl]azepane: Similar structure but with the nitro group in a different position.
1-[(3-Methylphenyl)sulfonyl]azepane: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-[(3-Nitrophenyl)sulfonyl]azepane is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the azepane ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91619-32-8 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-(3-nitrophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H16N2O4S/c15-14(16)11-6-5-7-12(10-11)19(17,18)13-8-3-1-2-4-9-13/h5-7,10H,1-4,8-9H2 |
InChI Key |
OOBBVKGFAOGTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11108272.png)
![{4-(amino-kappaN)-3-[2,2,2-trifluoro-1-(imino-kappaN)ethyl]pent-3-en-2-onato}(diphenyl)boron](/img/structure/B11108295.png)
-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11108299.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108307.png)
![N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11108311.png)
![N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108315.png)
![ethyl 4-(4-chlorophenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11108320.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11108325.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B11108334.png)
![N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11108336.png)
![ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11108341.png)
![2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11108342.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11108351.png)
